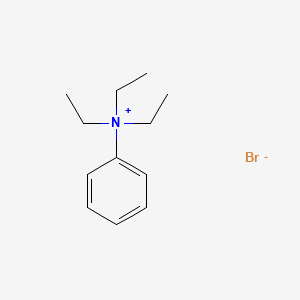![molecular formula C22H25N3O3S2 B12938610 Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate CAS No. 6607-35-8](/img/structure/B12938610.png)
Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, an isopropylthio group, and a benzoimidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoimidazole moiety: This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the isopropylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with isopropylthiol.
Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Thiophene ring construction: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Final esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring and isopropylthio group can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoimidazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzoimidazole moiety may produce amines.
科学的研究の応用
Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring and isopropylthio group may also contribute to its biological effects by modulating cellular signaling pathways and inducing oxidative stress.
類似化合物との比較
Similar Compounds
Ethyl 2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate: Lacks the cyclopropyl group, which may affect its chemical properties and biological activities.
Ethyl 4-cyclopropyl-2-(2-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate: Contains a methylthio group instead of an isopropylthio group, potentially altering its reactivity and interactions with biological targets.
Uniqueness
Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate is unique due to its combination of structural features, including the cyclopropyl group, isopropylthio group, and benzoimidazole moiety
特性
CAS番号 |
6607-35-8 |
|---|---|
分子式 |
C22H25N3O3S2 |
分子量 |
443.6 g/mol |
IUPAC名 |
ethyl 4-cyclopropyl-2-[[2-(2-propan-2-ylsulfanylbenzimidazol-1-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H25N3O3S2/c1-4-28-21(27)19-15(14-9-10-14)12-29-20(19)24-18(26)11-25-17-8-6-5-7-16(17)23-22(25)30-13(2)3/h5-8,12-14H,4,9-11H2,1-3H3,(H,24,26) |
InChIキー |
NKXYDZSYFQYJIU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC=C1C2CC2)NC(=O)CN3C4=CC=CC=C4N=C3SC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


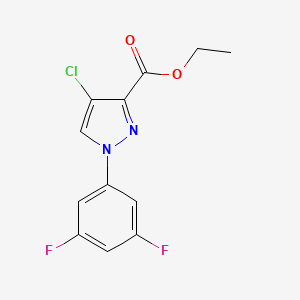

![(3AR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B12938551.png)
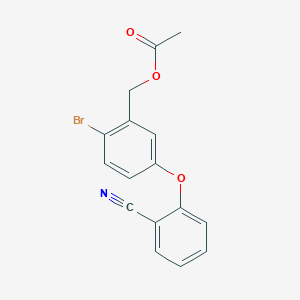
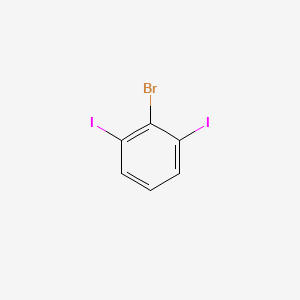

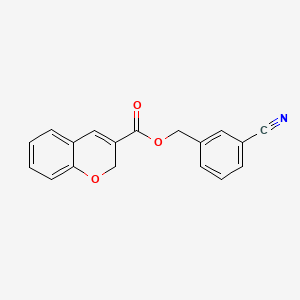
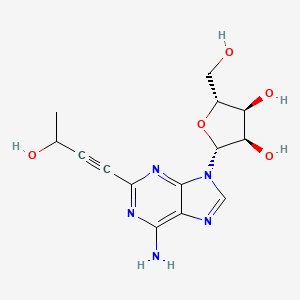
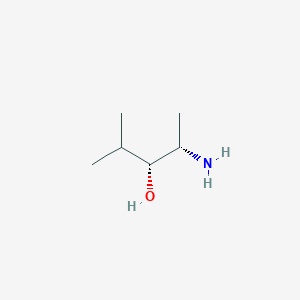
![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/structure/B12938591.png)


![6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12938620.png)
